molecular formula C7H9NO B1587523 4-Methoxy-2-methylpyridine CAS No. 24103-75-1

4-Methoxy-2-methylpyridine

Cat. No. B1587523
CAS RN: 24103-75-1
M. Wt: 123.15 g/mol
InChI Key: MWVSSYOXUWYVTJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyridine is used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-methylpyridine is C7H9NO . Its molecular weight is 123.152 Da . The structure includes a pyridine ring with a methoxy group at the 4th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

4-Methoxy-2-methylpyridine can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylpyridine is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 184.4±20.0 °C at 760 mmHg . The flash point is 65.5±12.0 °C .

Scientific Research Applications

Structure-Activity Relationship Studies

Research has shown the utility of 4-Methoxy-2-methylpyridine derivatives in the development of novel potassium channel blockers. These derivatives have been explored for their potential in imaging and therapy, particularly in the context of diseases like multiple sclerosis. The physicochemical properties of these compounds, such as basicity and lipophilicity, have been characterized, revealing their ability to block voltage-gated potassium channels. This suggests potential applications in the development of therapeutic agents and imaging tracers (Rodríguez-Rangel et al., 2020).

DNA Binding and Antitumor Properties

Methoxypyridine derivatives have been studied for their interactions with DNA, providing insights into their binding mechanisms and potential antitumor properties. This research highlights the importance of the methoxy group in influencing the activity of compounds against tumor cells, indicating applications in the development of anticancer drugs (Waring, 1976).

Photophysical and Electrochemical Properties

Methoxypyridine compounds have been investigated for their photophysical properties, with some showing potential for applications in dye-sensitized solar cells. The synthesis of complexes and their photophysical evaluation indicate the influence of the methoxy group on the photoluminescence and electrochemical properties of these materials, suggesting their use in the development of solar energy harvesting technologies (Shukla et al., 1999).

Synthesis of Lycopodium Alkaloids

The role of methoxypyridines in the synthesis of Lycopodium alkaloids has been demonstrated, where they serve as masked pyridones. This application is crucial in the synthesis of complex natural products, offering a strategy for the construction of molecules with potential pharmacological activities (Bisai & Sarpong, 2010).

Nonlinear Optics and Material Science

Research into the synthesis and properties of 4-Methoxy-2-methylpyridine derivatives also extends into the field of materials science, particularly in the development of compounds for nonlinear optics. The investigation of these materials provides insights into their potential applications in the design of optical devices (Anwar et al., 2000).

Safety And Hazards

4-Methoxy-2-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

Relevant Papers Several papers have been published on 4-Methoxy-2-methylpyridine. For instance, one paper describes a new synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for the preparation of gastric-acid inhibiting compounds . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .

properties

IUPAC Name

4-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-5-7(9-2)3-4-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSSYOXUWYVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406165
Record name 4-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylpyridine

CAS RN

24103-75-1
Record name 4-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-methylpyridine
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Synthesis routes and methods I

Procedure details

Methylzinc chloride in THF (2 M, 10.489 mL, 21 mmol) was added to a solution of 2-chloro-4-methoxypyridine (0.500 g, 3.48 mmol) and Pd(PPh3)4 (0.161 g, 0.14 mmol) in THF (10 mL). The mixture was refluxed for 40 h and then poured into an aqueous solution (10 mL) containing ethylenediaminetetraacetic acid (1.5 g). The resulting mixture was neutralized with K2CO3 and extracted with Et2O. The organic layer was concentrated to give a residue, which was purified on a silica gel column eluting with MeOH:EtOAc (1:10) to give 4-methoxy-2-methylpyridine (0.213 g, 50.0%).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methoxy-2-methylpyridine 1-oxide (20 g, 0.143 mol) in AcOH (200 mL, sdfine, India), was added Fe (16 g, 0.287 mol, sdfine, India) and the reaction mixture was stirred for 2 h at 120° C. The reaction mixture was concentrated and neutralized with sat'd NaHCO3. EtOAc was added to the mixture and it was filtered through Celite® brand filter agent. The organic layer was separated and the aqueous layer was extracted with EtOAc (3×150 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown liquid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.33 (d, J=6 Hz, 1H), 6.68-6.64 (m, 2H), 3.84 (s, 3H), 2.52 (s, 3H). MS (ESI, positive ion) m/z: 124.0 (M+H).
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Synthesis routes and methods III

Procedure details

In the examples, certain of the starting materials were prepared in accordance with methods disclosed in the literature. For example, 2,3-dimethylpyrazine was prepared from 2,3-dimethyl-5,6-dihydropyrazine by the method of G. P. Rizzi, J. Org. Chem. 33, 1333 (1968) which itself was prepared by the procedure of T. Ishiguro and M. Matsumura, Yak. Zass. 78, 229 (1958). 4-Ethyl-2-methylpyridine was prepared by the procedure of Kaiser et al., J. Org. Chem. 38, 71 (1973). 4-Methoxy-2-picoline-N-oxide was prepared by reacting 4-nitro-2-picoline-N-oxide with methanolic potassium carbonate solution according to the general procedure of E. Profft et al., Germany (East) 69, 126; 10/5/69; Chem. Abs. 72, 90309w (1970). The crude product was not purified but was reacted directly with phosphorous trichloride in chloroform solution to give the known 4-methoxy-2-picoline starting material, based upon the general method of Herz and Tsai, J. Am. Chem. Soc. 76, 4184 (1954).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.